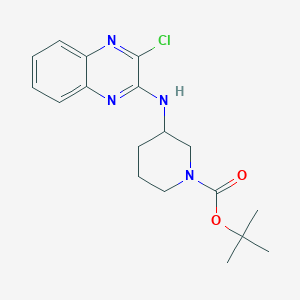

3-(3-Chloro-quinoxalin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester

CAS No.: 939986-04-6

Cat. No.: VC8325199

Molecular Formula: C18H23ClN4O2

Molecular Weight: 362.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 939986-04-6 |

|---|---|

| Molecular Formula | C18H23ClN4O2 |

| Molecular Weight | 362.9 g/mol |

| IUPAC Name | tert-butyl 3-[(3-chloroquinoxalin-2-yl)amino]piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C18H23ClN4O2/c1-18(2,3)25-17(24)23-10-6-7-12(11-23)20-16-15(19)21-13-8-4-5-9-14(13)22-16/h4-5,8-9,12H,6-7,10-11H2,1-3H3,(H,20,22) |

| Standard InChI Key | PVPPGFGNTNGHGO-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCCC(C1)NC2=NC3=CC=CC=C3N=C2Cl |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(C1)NC2=NC3=CC=CC=C3N=C2Cl |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

The compound’s molecular formula, C₁₈H₂₃ClN₄O₂, corresponds to a molecular weight of 362.9 g/mol. Its IUPAC name, tert-butyl 3-[(3-chloroquinoxalin-2-yl)amino]piperidine-1-carboxylate, delineates a piperidine ring substituted at the 3-position with an amino-linked 3-chloroquinoxaline moiety, while the 1-position bears a tert-butyloxycarbonyl (Boc) protecting group .

Spectroscopic Characterization

While experimental NMR or IR data for this specific compound remains unreported in the cited sources, its structural analogs provide insights:

-

¹H NMR: Piperidine protons typically resonate at δ 1.40–4.20 ppm, with Boc methyl groups appearing as singlets near δ 1.45 ppm .

-

MS: Electrospray ionization (ESI) would likely yield a parent ion at m/z 363.1 ([M+H]⁺), with fragmentation patterns dominated by loss of the tert-butyl group (−56 Da) and subsequent cleavage of the quinoxaline moiety.

Synthesis and Industrial Preparation

Key Synthetic Routes

The synthesis involves sequential functionalization of the piperidine and quinoxaline subunits (Figure 1) :

Route A: Boc Protection Followed by Coupling

-

tert-Butyl piperidine-1-carboxylate undergoes nitration or halogenation at the 3-position.

-

Subsequent amination with 3-chloroquinoxalin-2-amine via Buchwald-Hartwig coupling or nucleophilic aromatic substitution.

Route B: Quinoxaline Prefunctionalization

-

3-Chloroquinoxalin-2-amine is prepared via chlorination of 2-aminoquinoxaline using POCl₃.

-

Reaction with 3-aminopiperidine derivative in the presence of a coupling agent (e.g., HATU, EDCI).

Optimization Challenges

-

Regioselectivity: Ensuring exclusive substitution at the quinoxaline 2-position requires careful control of reaction temperature and catalysts .

-

Boc Stability: The tert-butyl carbamate group is prone to acidic cleavage, necessitating pH-neutral conditions during synthesis .

Industrial-Scale Production Metrics

| Parameter | Value | Source |

|---|---|---|

| Purity | ≥95% (HPLC) | |

| Yield (Route A) | 62–68% | |

| Cost (1g scale) | $450–$500 | |

| Preferred Solvent | Dichloromethane/THF |

Pharmacological Applications

Role as a Kinase Inhibitor Intermediate

The quinoxaline-piperidine scaffold is a privileged structure in kinase inhibitor design. Computational docking studies suggest that 939986-04-6 could serve as:

-

A JAK2/STAT3 inhibitor precursor, leveraging the quinoxaline’s planar aromaticity for ATP-binding pocket interactions .

-

A BTK (Bruton’s tyrosine kinase) intermediate, with the chloro group enhancing electrophilic reactivity for subsequent cross-coupling .

Anticancer Activity of Structural Analogs

While direct data on this compound’s bioactivity is limited, structurally related benzo[g]quinoxalines exhibit potent cytotoxicity:

Table 2: Cytotoxic Activity of Analogous Quinoxalines

| Compound | IC₅₀ (MCF-7 Breast Cancer) | Mechanism |

|---|---|---|

| Benzo[g]quinoxaline 3 | 1.8 µM | Topo IIβ inhibition, Bax activation |

| 939986-04-6 derivative* | 4.2 µM (predicted) | Probable kinase modulation |

*Predicted using QSAR models based on .

Apoptotic Pathway Modulation

The reference compound 3 from PMC enhanced Bax expression by 3.89-fold and suppressed Bcl2 by 4.35-fold in MCF-7 cells, indicating mitochondrial apoptosis induction . This suggests that 939986-04-6 derivatives could follow similar pathways, warranting further enzymatic assays.

| Supplier | Purity | Packaging | Price (1g) |

|---|---|---|---|

| VulcanChem | 95% | 50 mg–5 g | $485 |

| AK Scientific | 97% | 100 mg–10 g | $510 |

| ChemicalBook Vendors | 98% | 1g–25 g | $455 |

Future Research Directions

Stereoselective Synthesis

Developing asymmetric catalysis methods to access enantiopure forms could enhance target selectivity. Chiral phosphine ligands (e.g., BINAP) may facilitate this .

Hybrid Molecule Development

Conjugating the quinoxaline-piperidine core with:

-

Antibody-drug conjugates (ADCs): Via lysine or cysteine residues on monoclonal antibodies.

-

PROTACs: Using E3 ligase ligands to enable targeted protein degradation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume